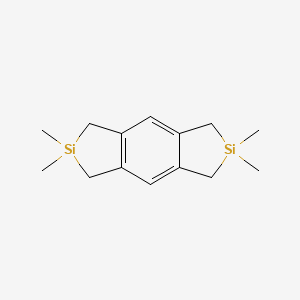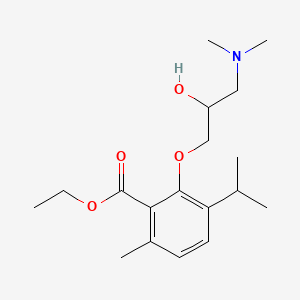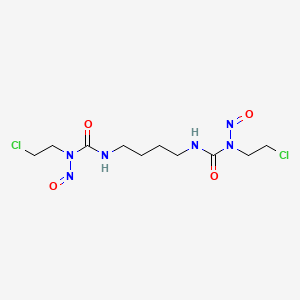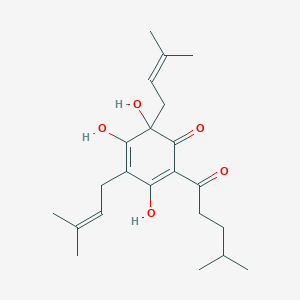
3-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a long-chain hydrocarbon with a phenyl group attached to the third carbon of the eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and a long-chain alkyl halide, such as eicosyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:
Formation of the Alkyl Cation: The eicosyl chloride reacts with aluminum chloride to form an eicosyl cation.
Electrophilic Aromatic Substitution: The eicosyl cation then reacts with benzene to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: Benzene and eicosyl chloride.
Catalyst: Aluminum chloride.
Reaction Conditions: The reaction is typically carried out at a temperature range of 0-50°C to control the rate of reaction and prevent side reactions.
Purification: The product is purified using distillation or recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form alkylbenzenes with shorter chain lengths.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used for substitution reactions.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Shorter chain alkylbenzenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: The compound is used in studies related to lipid metabolism and the interaction of hydrophobic molecules with biological membranes.
Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: this compound is used as a lubricant additive and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyleicosane involves its interaction with hydrophobic environments. The phenyl group allows for π-π interactions with aromatic compounds, while the long alkyl chain interacts with hydrophobic surfaces. This dual interaction makes it useful in various applications, such as in the stabilization of emulsions and as a surfactant.
Comparison with Similar Compounds
- Phenyldecane
- Phenyldodecane
- Phenyloctadecane
Comparison: 3-Phenyleicosane is unique due to its longer alkyl chain compared to phenyldecane, phenyldodecane, and phenyloctadecane. This longer chain length provides enhanced hydrophobic interactions, making it more effective in applications requiring strong hydrophobic properties. Additionally, the position of the phenyl group on the third carbon of the eicosane chain provides specific steric and electronic effects that influence its reactivity and interaction with other molecules.
Properties
CAS No. |
2400-02-4 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChI Key |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


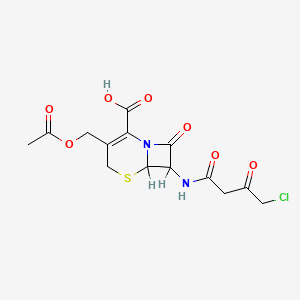

![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
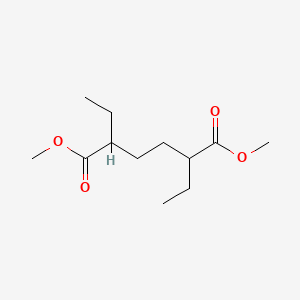
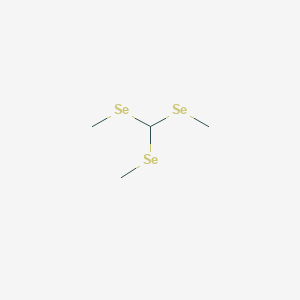
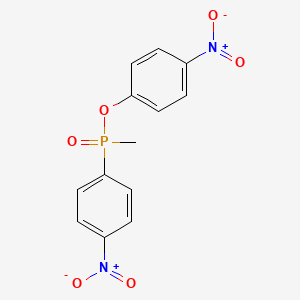
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
